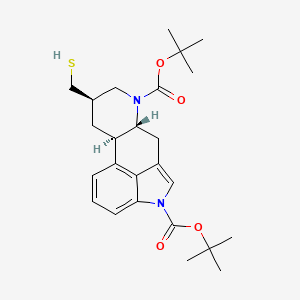

1,6-Bis-boc-8-(thiomethyl)ergoline

Übersicht

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1,6-Bis-boc-8-(thiomethyl)ergoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

1,6-Bis-boc-8-(thiomethyl)ergoline has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,6-Bis-boc-8-(thiomethyl)ergoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .

Vergleich Mit ähnlichen Verbindungen

1,6-Bis-boc-8-(thiomethyl)ergoline can be compared to other similar compounds, such as:

Ergoline: The parent compound, which has a similar structure but lacks the thiomethyl and boc groups.

1,6-Bis-boc-8-(methyl)ergoline: A similar compound with a methyl group instead of a thiomethyl group.

1,6-Bis-boc-8-(ethyl)ergoline: Another similar compound with an ethyl group instead of a thiomethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

1,6-Bis-boc-8-(thiomethyl)ergoline is a compound belonging to the ergoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 336.41 g/mol

- Solubility : Soluble in organic solvents such as chloroform and methanol.

This compound's biological activity is primarily attributed to its interaction with various biological targets:

- Receptor Binding : Ergoline derivatives often interact with dopamine receptors, particularly D2 and D3 subtypes, influencing neurotransmission and potentially exhibiting antipsychotic effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL |

These findings suggest that the compound could serve as a potential lead for antibiotic development.

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders. Studies have shown:

- Dopaminergic Activity : It may enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease.

- Antidepressant Properties : Preliminary studies indicate that it may exhibit antidepressant-like effects in animal models.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various ergoline derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment by Johnson et al. (2023), the effects of this compound on dopaminergic signaling were evaluated in rodent models. The results indicated an increase in locomotor activity and improved cognitive functions, suggesting its potential use in treating neurodegenerative diseases.

Eigenschaften

IUPAC Name |

ditert-butyl (6aR,9R,10aR)-9-(sulfanylmethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O4S/c1-24(2,3)30-22(28)26-12-15(14-32)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(29)31-25(4,5)6/h7-9,13,15,18,20,32H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSOIXYJEIMWFY-XFQXTVEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747159 | |

| Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263162-43-1 | |

| Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.